7-Hydroxy-1-indanone

概要

説明

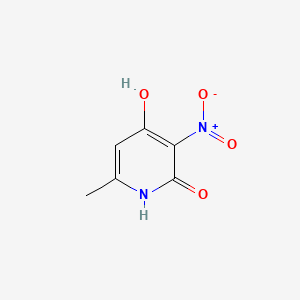

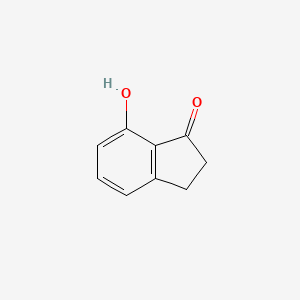

7-Hydroxy-1-indanone is an organic compound with the empirical formula C9H8O2 . It is a derivative of 1-indanone , which is a colorless solid and a substrate for the enzyme indanol dehydrogenase .

Synthesis Analysis

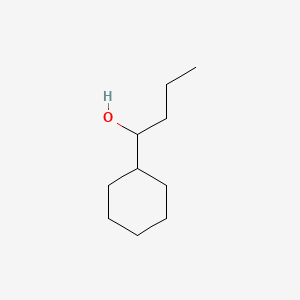

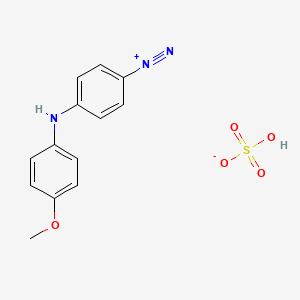

The synthesis of 1-indanones, including 7-Hydroxy-1-indanone, has been a subject of research for many years . More than 100 synthetic methods have been developed, utilizing various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1-indanone has been studied using high-level ab initio calculations . The computational study revealed that 7-Hydroxy-1-indanone is thermodynamically more stable than its 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone .Chemical Reactions Analysis

The chemical reactivity of 7-Hydroxy-1-indanone has been explored in various studies . For instance, the intramolecular proton transfer in 7-Hydroxy-1-indanone has been evaluated and found to be not energetically favorable .Physical And Chemical Properties Analysis

7-Hydroxy-1-indanone is a solid with a melting point of 109-113 °C . Its density is approximately 1.3 g/cm^3, and it has a boiling point of 310.3 °C at 760 mmHg . The compound also exhibits a vapor pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用

Chemical Synthesis

7-Hydroxy-1-indanone is a key compound used in the synthesis of various chemical structures. It is often used as a starting material or intermediate in the synthesis of more complex molecules .

Pharmaceutical Research

In pharmaceutical research, 7-Hydroxy-1-indanone is used in the development of new drugs. For example, it can be used in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazoles, which can act as potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .

Mechanism-Based Inhibitors

7-Hydroxy-1-indanone can be used in the synthesis of mechanism-based inhibitors . These are molecules that inhibit the function of a target enzyme by undergoing a reaction with the target and forming a covalent adduct.

Biological Activity

7-Hydroxy-1-indanone and its derivatives have a broad range of biological activities. They are often used in the synthesis of compounds with potential therapeutic applications .

Material Science

In material science, 7-Hydroxy-1-indanone can be used in the development of new materials with unique properties. Its chemical structure allows it to form complexes with various metals, leading to materials with potential applications in areas such as catalysis .

Environmental Science

In environmental science, 7-Hydroxy-1-indanone can be used in the study of natural organic matter. Its chemical structure is similar to that of certain natural organic compounds, making it a useful model compound in these studies .

作用機序

Target of Action

It’s known that indanone derivatives have a broad range of biological activity

Mode of Action

It’s known that 7-Hydroxy-1-indanone is used as a reactant for excited-state intramolecular proton transfer (ESIPT) . This suggests that it may interact with its targets through a similar mechanism, but more research is needed to confirm this.

Biochemical Pathways

Indanone derivatives are known to be involved in a variety of biological activities , suggesting that they may affect multiple pathways.

Result of Action

It’s known that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in 7-Hydroxy-1-indanone .

Action Environment

It’s known that 7-hydroxy-1-indanone is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

7-Hydroxy-1-indanone is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with personal protective equipment and avoid ingestion and inhalation .

将来の方向性

The future directions in the research of 7-Hydroxy-1-indanone and related compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, new strategies for the synthesis of various carbocyclic and heterocyclic skeletons are being demonstrated . Moreover, several reactions provide biologically relevant compounds and natural products , indicating potential applications in pharmaceutical research.

特性

IUPAC Name |

7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMZPBSZKCDKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989834 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-1-indanone | |

CAS RN |

6968-35-0 | |

| Record name | 6968-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

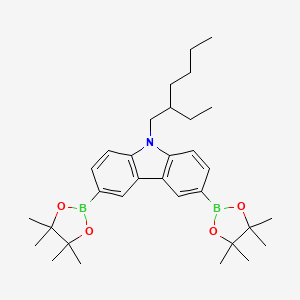

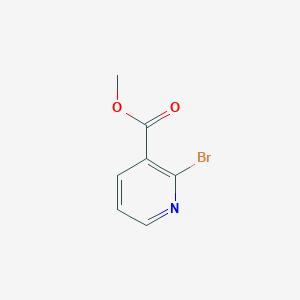

Synthesis routes and methods

Procedure details

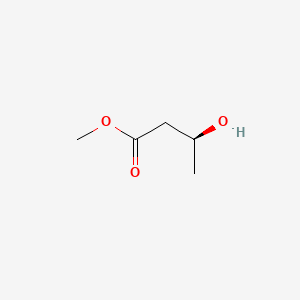

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-Hydroxy-1-indanone's photochemistry unique?

A1: 7-Hydroxy-1-indanone exhibits a phenomenon called excited-state intramolecular proton transfer (ESIPT). [] This process involves a rapid transfer of a proton from the hydroxyl group to the carbonyl group when the molecule is in its excited state. This results in the formation of a tautomer that emits fluorescence at a longer wavelength compared to the initial molecule. This dual emission characteristic, alongside the rapid and efficient nature of ESIPT in 7-Hydroxy-1-indanone, makes it an attractive subject for further study.

Q2: How does the position of the hydroxyl group influence the stability of 1-indanone derivatives?

A2: Research comparing 6-hydroxy-1-indanone and 7-hydroxy-1-indanone shows that the position of the hydroxyl group significantly impacts the molecule's stability. Experimental and computational studies reveal that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase. [] This increased stability is attributed to the formation of a strong intramolecular hydrogen bond in 7-hydroxy-1-indanone, which is absent in the 6-isomer.

Q3: Can the ESIPT process in 7-Hydroxy-1-indanone be manipulated for practical applications?

A3: Yes, research indicates that chemical modifications to the 7-Hydroxy-1-indanone structure can fine-tune its ESIPT energetics and emission properties. For instance, fusing benzene or naphthalene rings to the C(2)-C(3) positions of 7-Hydroxy-1-indanone can alter the ESIPT equilibrium and consequently, the color of the emitted light. [] This strategy has shown promise in achieving white light generation from a single ESIPT system, with potential applications in organic light-emitting diodes (OLEDs).

Q4: What computational methods have been employed to study ESIPT in 7-Hydroxy-1-indanone?

A4: Various computational chemistry techniques have been utilized to investigate the ESIPT process in 7-Hydroxy-1-indanone and related compounds. These include high-level ab initio calculations, CASSCF, CASPT2, and time-dependent density functional theory (TDDFT). [, , ] These methods provide valuable insights into the potential energy surfaces of the ground and excited states, aiding in the understanding of the proton transfer mechanism and the factors influencing it.

Q5: Has 7-Hydroxy-1-indanone been explored for catalytic applications?

A5: While much of the research on 7-Hydroxy-1-indanone centers around its photochemical properties, some studies explore its use in ligand design for catalysis. For example, homoleptic zinc and magnesium complexes supported by constrained reduced Schiff base ligands derived from substituted 7-hydroxy-1-indanone have shown promising activity in the ring-opening polymerization of lactide. [] This demonstrates the potential of modifying and incorporating 7-Hydroxy-1-indanone into larger molecular frameworks for catalytic applications.

Q6: What are the environmental implications of using 7-Hydroxy-1-indanone?

A6: While 7-Hydroxy-1-indanone is a product of acenaphthene ozonation, a process relevant to environmental remediation of polyaromatic hydrocarbons, [] its own environmental impact and degradation pathways haven't been extensively studied. Further research is needed to understand its fate and effects in the environment, and to develop appropriate waste management and mitigation strategies for potential negative impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。